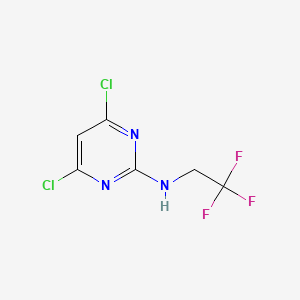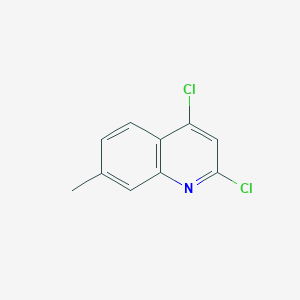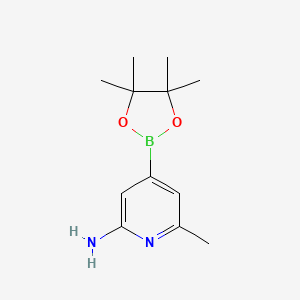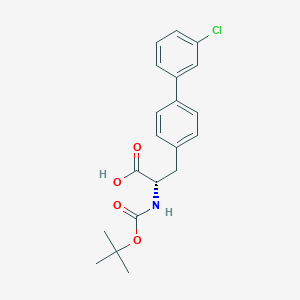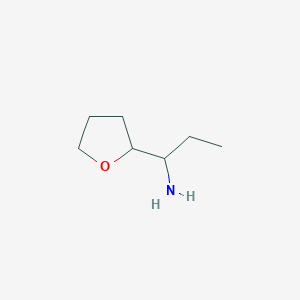
1-(Oxolan-2-yl)propan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(Oxolan-2-yl)propan-1-amine” consists of a propyl group (a three-carbon chain) attached to an amine group (NH2) and an oxolane ring . The InChI code for this compound is 1S/C7H15NO/c1-2-6(8)7-4-3-5-9-7/h6-7H,2-5,8H2,1H3 .
Physical And Chemical Properties Analysis
“1-(Oxolan-2-yl)propan-1-amine” is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources .
Scientific Research Applications
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
Advanced oxidation processes (AOPs) have been identified as effective methods for the degradation of nitrogen-containing compounds, including amines, which are resistant to conventional degradation processes. These compounds, found extensively in textile, agricultural, and chemical industries, pose significant environmental hazards. Research indicates that AOPs, such as ozone treatment and Fenton processes, are particularly effective in breaking down these recalcitrant compounds by attacking the nitrogen atoms, leading to improved water treatment outcomes. This approach offers a systematic overview of degradation efficiencies, reaction mechanisms, and the effects of various process parameters, contributing to the development of more efficient and environmentally friendly degradation technologies for nitrogen-containing pollutants (Bhat & Gogate, 2021).
Biomedical Applications of Amine-functionalized Polymers
Research into amine-functionalized polymers has shown promising applications in the biomedical field, particularly in wound healing, tissue sealants, and hemostatic materials. Inspired by the robust wet-resistant adhesion of mussel adhesive proteins, which contain a high percentage of amino acids like DOPA, lysine, and histidine, scientists have developed polymeric mimics such as chitosan-catechol. These polymers demonstrate enhanced solubility and adhesive properties in physiological conditions, making them suitable for a variety of medical applications. The development of these bio-inspired adhesives highlights the potential of amine-functionalized materials in creating effective solutions for clinical challenges (Ryu, Hong, & Lee, 2015).
Environmental Remediation with Amine-functionalized Sorbents
Amine-functionalized sorbents have been explored for their capacity to remove pollutants from the environment, particularly in water treatment applications. These materials utilize the strong interaction between amine groups and pollutants like carbon dioxide and metal ions, leading to efficient sorption and removal. The versatility of amine-functionalized materials, such as metal–organic frameworks (MOFs), has been highlighted in their ability to capture CO2 and separate it from industrial emissions, thereby contributing to efforts in combating climate change. Furthermore, these materials show potential in catalytic applications, offering a multifaceted approach to environmental remediation and sustainable chemical processes (Lin, Kong, & Chen, 2016).
Safety And Hazards
The safety information available indicates that “1-(Oxolan-2-yl)propan-1-amine” is potentially dangerous . It has hazard statements H227, H302, H314, H335, which indicate that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound .
properties
IUPAC Name |
1-(oxolan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-2-6(8)7-4-3-5-9-7/h6-7H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHONVBPCNYEAAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201296672 | |
| Record name | 2-Furanmethanamine, α-ethyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-2-yl)propan-1-amine | |
CAS RN |
1423031-22-4 | |
| Record name | 2-Furanmethanamine, α-ethyltetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Furanmethanamine, α-ethyltetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201296672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



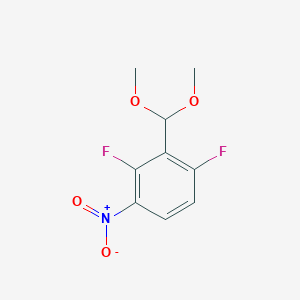
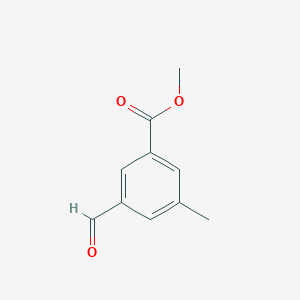
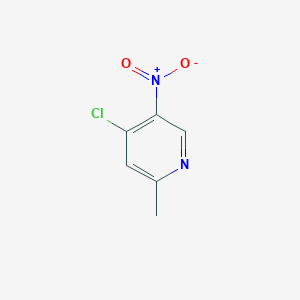
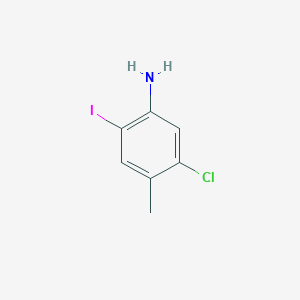

![4-Chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B1427139.png)
